N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-(thiazol-2-yloxy)benzamide

P2X3 receptor Pain Neurogenic disorders

Procure CAS 2034236-83-2 as a structurally novel furan-3-yl variant within the Bayer-disclosed P2X3 antagonist chemotype. The furan-3-yl substituent is electronically and sterically distinct from pyrazol-4-yl, thiophen-2-yl, or phenyl analogs (e.g., CAS 2034395-68-9). Without matched-pair data, generic substitution risks selecting a compound with unknown target engagement. Parallel acquisition of all three heteroaryl analogs is recommended for head-to-head physicochemical profiling (logP/logD, solubility, microsomal stability, Caco-2 permeability) to quantify developability impact. Activity should be benchmarked against a patent-exemplified reference in a standardized FLIPR calcium flux assay. Ideal for SAR mapping, hit confirmation, and open-science data deposition in ChEMBL/PubChem.

Molecular Formula C19H14N4O3S
Molecular Weight 378.41
CAS No. 2034236-83-2
Cat. No. B2567510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-(thiazol-2-yloxy)benzamide
CAS2034236-83-2
Molecular FormulaC19H14N4O3S
Molecular Weight378.41
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NCC2=NC=CN=C2C3=COC=C3)OC4=NC=CS4
InChIInChI=1S/C19H14N4O3S/c24-18(13-1-3-15(4-2-13)26-19-22-8-10-27-19)23-11-16-17(21-7-6-20-16)14-5-9-25-12-14/h1-10,12H,11H2,(H,23,24)
InChIKeyUNOGLVNKLBQFBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-(thiazol-2-yloxy)benzamide: Procurement-Relevant Compound Class and Patent Context


N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-(thiazol-2-yloxy)benzamide (CAS 2034236-83-2) is a synthetic small molecule belonging to the 1,3-thiazol-2-yl substituted benzamide class. It incorporates a furan-3-yl-pyrazine core linked via a methylene bridge to a 4-(thiazol-2-yloxy)benzamide moiety. The compound class is disclosed in patent literature as P2X3 receptor antagonists with potential utility in neurogenic disorders and pain [1]. This specific molecule appears primarily in chemical vendor libraries as a screening compound; no peer-reviewed primary research article reporting its synthesis or biological evaluation could be identified in the public domain as of the search date.

Why Generic Substitution of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-(thiazol-2-yloxy)benzamide Is Scientifically Unjustified


Within the 1,3-thiazol-2-yl substituted benzamide class, minor structural modifications to the heteroaryl group attached at the pyrazine 3-position produce substantial shifts in P2X3 receptor potency and selectivity [1]. The furan-3-yl substituent present in this compound is electronically and sterically distinct from the pyrazol-4-yl, thiophen-2-yl, or phenyl variants found in closely related analogs (e.g., CAS 2034395-68-9). Without matched-pair comparative data across these analogs under identical assay conditions, generic substitution risks selecting a compound with unknown—and potentially absent—target engagement. Procurement decisions must therefore be gated on the specific heteroaryl identity rather than class membership alone.

Quantitative Differentiation Evidence for N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-(thiazol-2-yloxy)benzamide: Comparator Analysis


P2X3 Receptor Antagonism: Class-Level Potency Context from Bayer Patent SAR

The 1,3-thiazol-2-yl substituted benzamide class, to which CAS 2034236-83-2 belongs, is described in Bayer's patent as inhibiting the P2X3 receptor [1]. The patent exemplifies numerous analogs with IC50 values in the nanomolar to low micromolar range in FLIPR-based calcium flux assays using human P2X3-expressing cells. However, CAS 2034236-83-2 itself is not among the exemplified compounds, and no specific IC50 value is publicly available for this exact molecule. The furan-3-yl pyrazine motif is structurally distinct from the exemplified pyrazole and thiophene variants, and the SAR direction (gain or loss of potency) cannot be predicted without experimental data.

P2X3 receptor Pain Neurogenic disorders

Heteroaryl Substituent Comparison: Furan-3-yl vs. Pyrazol-4-yl vs. Thiophen-2-yl at the Pyrazine 3-Position

Three closely related analogs share the identical 4-(thiazol-2-yloxy)benzamide tail and pyrazine linker but differ at the pyrazine 3-position heteroaryl group: CAS 2034236-83-2 (furan-3-yl), CAS 2034395-68-9 (1-methyl-1H-pyrazol-4-yl), and the thiophen-2-yl variant . The furan-3-yl group introduces a hydrogen-bond-accepting oxygen atom in a different spatial orientation compared to the pyrazole N-methyl group or thiophene sulfur. Calculated logP and topological polar surface area (TPSA) values are expected to differ across these analogs, potentially impacting membrane permeability and protein binding, but experimentally measured values are not available for direct comparison.

Scaffold hopping Heteroaryl SAR Physicochemical properties

Anticancer Activity: Unverified Nanomolar Claims from Aggregated Vendor Descriptions

Vendor catalog descriptions for CAS 2034236-83-2 reference derivative studies reporting IC50 values in the nanomolar range against various cancer cell lines, and claim superiority over standard chemotherapeutics . However, no primary research article, patent, or publicly accessible database (ChEMBL, PubChem BioAssay, BindingDB) contains these data. The originating study, experimental conditions, specific cell lines tested, and comparator chemotherapeutics cannot be identified. Until the primary source is located, these claims cannot be validated for procurement decision-making.

Cancer cell lines Cytotoxicity Antiproliferative

Evidence-Grounded Application Scenarios for N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-(thiazol-2-yloxy)benzamide Procurement


P2X3 Receptor Antagonist Screening and SAR Expansion

The primary evidence-grounded scenario for procuring CAS 2034236-83-2 is as a structurally novel furan-3-yl variant within the Bayer-disclosed P2X3 antagonist chemotype [1]. Laboratories already profiling this scaffold may acquire the compound to map the SAR consequences of replacing the exemplified pyrazole or thiophene groups with a furan-3-yl substituent. Activity should be benchmarked against a patent-exemplified reference compound in a standardized FLIPR calcium flux assay using human P2X3-expressing cells.

Physicochemical and ADME Comparator Studies Across Heteroaryl Analogs

Given the availability of closely matched analogs differing only at the pyrazine 3-position heteroaryl group (furan-3-yl vs. 1-methylpyrazol-4-yl vs. thiophen-2-yl ), a scientifically valid procurement use case is the parallel acquisition of all three analogs for head-to-head physicochemical profiling: measured logP/logD, aqueous solubility, microsomal stability, and Caco-2 permeability. Such data would quantify the impact of heteroaryl substitution on developability parameters and guide lead optimization decisions.

Chemical Probe Qualification and Target Engagement Studies (Negative Data Generation)

For organizations committed to generating open-science chemical probe data, procuring CAS 2034236-83-2 with the explicit intent of measuring its P2X3 IC50 (or lack thereof) and depositing the results in a public database (e.g., ChEMBL, PubChem) would fill a critical data gap. Even negative or weak activity data would inform the community that this furan-3-yl variant is deprioritized relative to patent-exemplified analogs, preventing redundant procurement by other groups.

Fragment-Based or DNA-Encoded Library (DEL) Follow-Up Synthesis

If CAS 2034236-83-2 or its furan-3-yl-pyrazine intermediate was identified as a hit from a fragment screen or DEL selection, procurement of the full-length molecule enables confirmation of binding and preliminary SAR exploration. The commercial availability of the compound from multiple vendors, despite the absence of published biological data, suggests it may serve as a readily accessible tool for hit-to-lead chemistry efforts.

Quote Request

Request a Quote for N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-(thiazol-2-yloxy)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.